
1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)ethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DMXAA and is known for its potential use in cancer treatment. In
科学的研究の応用
Receptor Activity Research
This compound is closely related to nonpeptidic agonists like "3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954)", which have been identified as selective agonists for the urotensin-II receptor. Such compounds are significant in pharmacological research as they serve as potential drug leads and research tools for understanding receptor functions and interactions (Croston et al., 2002).
Synthesis of Complex Molecules
Research into the synthesis of complex molecules involves the utilization of derivatives of the mentioned compound. For instance, the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones, which can be derived from the base structure of the compound , leads to the formation of highly functionalized ureas, further demonstrating the compound's utility in synthetic organic chemistry (Erden et al., 2008).
Molecular Interaction Studies
The compound's derivatives are also used in studying molecular interactions, such as the complexation-induced unfolding of heterocyclic ureas. These studies offer insights into the structural behavior of molecules under various conditions and can inform the design of new materials and drugs (Corbin et al., 2001).
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-12-5-6-15(9-13(12)2)21-11-14(10-16(21)22)19-17(23)18-7-8-20(3)4/h5-6,9,14H,7-8,10-11H2,1-4H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPDWEWNBOUCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

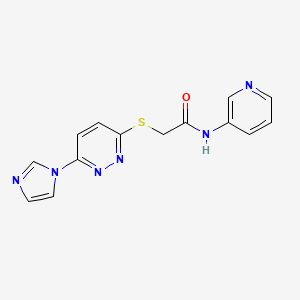
![1-[(6-bromonaphthalen-2-yl)oxy]-3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol](/img/structure/B2460907.png)
![2-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2460910.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)
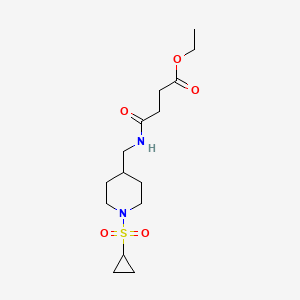
![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)
![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)
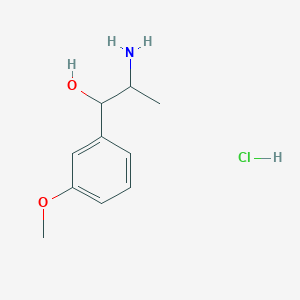
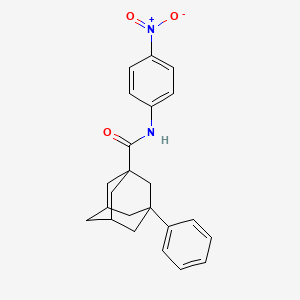

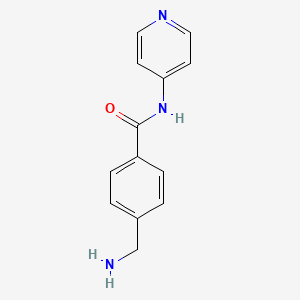
![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)
![2-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2460926.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2460927.png)